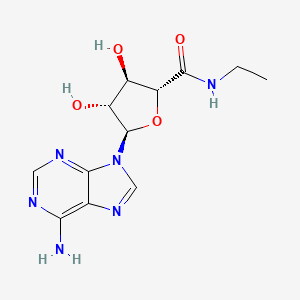

N-Ethyl-5'-carboxamido adenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-5'-Carboxamido Adenosin ist ein stabiler Agonist der Adenosin-A1- und A2-Rezeptoren. Es ist bekannt für seine Fähigkeit, die Aktivität der cAMP- und cGMP-Phosphodiesterase zu hemmen .

Vorbereitungsmethoden

Die Synthese von N-Ethyl-5'-Carboxamido Adenosin beinhaltet die Reaktion von Adenosin mit Ethylisocyanat unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) und einen Katalysator wie Triethylamin. Die Reaktion wird bei Raumtemperatur durchgeführt und mit Hilfe der Dünnschichtchromatographie (DC) bis zur Vollendung verfolgt . Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

N-Ethyl-5'-Carboxamido Adenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter sauren oder basischen Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-5'-Carboxamido Adenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: N-Ethyl-5'-Carboxamido Adenosin wurde auf seine neuroprotektiven Wirkungen bei Erkrankungen wie Alzheimer untersucht.

Wirkmechanismus

N-Ethyl-5'-Carboxamido Adenosin entfaltet seine Wirkungen, indem es als Agonist an Adenosin-A1- und A2-Rezeptoren wirkt. Es hemmt die Aktivität der cAMP- und cGMP-Phosphodiesterase, was zu erhöhten Spiegeln dieser cyclischen Nukleotide führt. Diese Aktivierung von Adenosinrezeptoren löst nachgeschaltete Signalwege aus, darunter der MAPK-Weg, der eine Rolle beim Neuroprotection und anderen zellulären Prozessen spielt .

Wirkmechanismus

N-Ethyl-5’-Carboxamido Adenosine exerts its effects by acting as an agonist at adenosine A1 and A2 receptors. It inhibits cAMP and cGMP phosphodiesterase activity, leading to increased levels of these cyclic nucleotides. This activation of adenosine receptors triggers downstream signaling pathways, including the MAPK pathway, which plays a role in neuroprotection and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

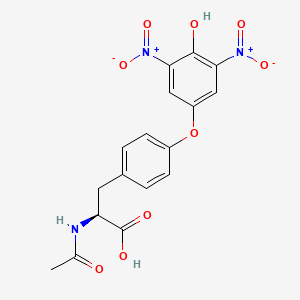

N-Ethyl-5'-Carboxamido Adenosin ist aufgrund seiner spezifischen Struktur und Rezeptoraffinität einzigartig. Ähnliche Verbindungen umfassen:

Adenosin: Die Stammverbindung, die ebenfalls auf Adenosinrezeptoren wirkt, jedoch mit unterschiedlichen Affinitäten und Wirkungen.

N-Ethyladenosin: Ein Derivat mit ähnlichen Eigenschaften, jedoch ohne die Carboxamidgruppe.

5'-Carboxamidoadenosin: Ein weiteres Derivat, dem die Ethylgruppe fehlt.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Wechselwirkungen mit Adenosinrezeptoren und ihren resultierenden biologischen Wirkungen .

Eigenschaften

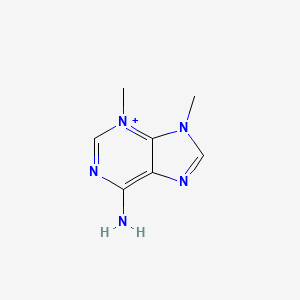

Molekularformel |

C12H16N6O4 |

|---|---|

Molekulargewicht |

308.29 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7-,8-,12-/m1/s1 |

InChI-Schlüssel |

JADDQZYHOWSFJD-BMYQGPEFSA-N |

Isomerische SMILES |

CCNC(=O)[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)

![N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)

![N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine](/img/structure/B10760061.png)

![4-Carbamoyl-4-{[6-(difluoro-phosphono-methyl)-naphthalene-2-carbonyl]-amino}-butyric acid](/img/structure/B10760066.png)